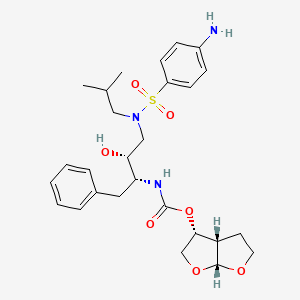

1-epi-Darunavir

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2R,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23+,24+,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBJHOAVZSMMDJ-FMTGGWRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1546918-95-9 | |

| Record name | Darunavir, (1R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1546918959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DARUNAVIR, (1R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX4G61Z45Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Analytical Methodologies for Stereoisomeric Analysis and Purity Evaluation

Chiral Chromatography Techniques

Chiral chromatography is a cornerstone for the separation of stereoisomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are two powerful techniques utilized for the enantiomeric and diastereomeric separation of chiral compounds like darunavir (B192927).

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral HPLC is a widely used technique for the separation of stereoisomers. The choice of a suitable chiral stationary phase (CSP) is paramount for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have proven to be particularly effective for the resolution of darunavir and its stereoisomers. nih.govnih.gov

Researchers have investigated various polysaccharide-based columns, including Chiralpak AD-H, Chiralpak IC, and Chiralcel OD, for the enantiomeric separation of darunavir. nih.govresearchgate.netcnjournals.com The separation is typically achieved under normal-phase conditions using a mobile phase consisting of a mixture of n-hexane and an alcohol (e.g., ethanol (B145695), 2-propanol), often with a small amount of an amine additive like diethylamine (B46881) (DEA) to improve peak shape and resolution. nih.govnih.govresearchgate.net

The effect of the type and concentration of the alcohol modifier, as well as the column temperature, on the retention, separation, and resolution of the stereoisomers has been systematically studied. nih.govnih.gov For instance, one study found that an optimal separation of darunavir stereoisomers on a Chiralpak AD-H column was achieved with a mobile phase of n-hexane/ethanol/diethyl amine (80:20:0.1 v/v/v) at a temperature of 40°C. nih.gov

The development of these methods often involves a screening process with different CSPs and mobile phase compositions to identify the optimal conditions for separation. sigmaaldrich.com The validation of these HPLC methods is crucial and typically includes parameters such as specificity, linearity, accuracy, precision, and robustness. biomedres.ushumanjournals.com

Table 1: Examples of Chiral HPLC Methods for Darunavir Stereoisomer Separation

| Chiral Stationary Phase | Mobile Phase Composition | Temperature (°C) | Application | Reference |

| Chiralpak AD-H | n-hexane/ethanol/diethyl amine (80:20:0.1 v/v/v) | 40 | Separation of darunavir stereoisomers | nih.gov |

| Chiralpak IC | n-hexane/2-propanol/diethyl amine | Not Specified | Enantiomeric separation of darunavir | researchgate.net |

| Chiralpak IA | hexane/ethanol with 0.1% DEA (75:25, v/v) | 20 | Enantiomeric separation from dried blood spots | researcher.life |

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption. researchgate.nethpst.cz SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.

Immobilized polysaccharide-based CSPs are frequently used in chiral SFC for the separation of antiretroviral drugs, including darunavir. researchgate.netepa.gov The enantioseparation is typically achieved by using a mobile phase consisting of supercritical CO2 and an alcohol co-solvent (e.g., methanol, ethanol, or isopropanol) with an amine additive like diethylamine (DEA). researchgate.netepa.gov

Method development in chiral SFC involves screening different columns, co-solvents, and additives to achieve the desired separation. hpst.cz The effects of parameters such as back pressure, column temperature, and flow rate are also optimized to enhance resolution. researchgate.net SFC has been successfully applied to the enantioselective separation of a combination of antiretroviral drugs, demonstrating its utility in complex mixture analysis. researchgate.netepa.gov

Spectroscopic Methods for Stereoisomer Differentiation

While chromatography is essential for separation, spectroscopic techniques are vital for the identification and structural elucidation of stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the diastereomeric purity of compounds. wikipedia.org While enantiomers have identical NMR spectra in an achiral environment, diastereomers exhibit distinct NMR spectra, allowing for their differentiation and quantification. libretexts.orgresearchgate.net

For the analysis of enantiomers by NMR, chiral derivatizing agents or chiral solvating agents can be used to create a diastereomeric environment, leading to distinguishable signals for the enantiomers. wikipedia.orglibretexts.org However, for diastereomers like the epimers of darunavir, direct NMR analysis can often reveal differences in chemical shifts and coupling constants, providing information about their relative stereochemistry and purity. nih.gov Two-dimensional NMR techniques, such as COSY and NOESY, can further aid in the structural elucidation and confirmation of stereoisomeric structures. researchgate.net

Mass Spectrometry (MS) and Chiral MS for Identification and Quantification

Mass Spectrometry (MS), particularly when coupled with a chromatographic technique like HPLC or UPLC, is an indispensable tool for the identification and quantification of darunavir and its impurities. mdpi.comresearchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are crucial for confirming the elemental composition of the parent compound and its related substances. nih.gov

Tandem mass spectrometry (MS/MS) is used to fragment the ions, and the resulting fragmentation pattern serves as a fingerprint for structural identification. mdpi.comnih.gov While conventional MS cannot differentiate between stereoisomers as they have the same mass-to-charge ratio, when combined with a chiral separation technique (chiral LC-MS), it allows for the individual detection and quantification of each stereoisomer. scilit.com This hyphenated technique is highly sensitive and selective, making it suitable for the analysis of trace-level impurities. researchgate.net

Validation Parameters for Stereospecific Analytical Methods in Research Contexts

The validation of stereospecific analytical methods is essential to ensure their reliability and accuracy in a research setting. biomedres.ushumanjournals.com Key validation parameters, as guided by organizations like the International Council for Harmonisation (ICH), include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. biomedres.us For stereoisomeric analysis, this means demonstrating the resolution between all potential stereoisomers.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. biomedres.usresearchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies. humanjournals.comresearchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). humanjournals.comresearchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. biomedres.usresearchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. biomedres.usresearchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. biomedres.usresearchgate.net

Future Research Directions and Unanswered Questions

Exploration of Novel Synthetic Routes with Enhanced Stereoselectivity and Scalability

The precise stereochemical configuration of Darunavir (B192927) is crucial for its potent inhibition of HIV-1 protease. nih.gov Consequently, the synthesis of its specific epimer, 1-epi-Darunavir, requires synthetic routes with exceptional control over stereochemistry. Future research must focus on developing novel synthetic methodologies that can selectively yield the this compound isomer in high purity.

Current synthetic strategies for Darunavir and its core fragments often employ chemoenzymatic methods, which leverage the high selectivity of enzymes. rsc.orgresearchgate.net For instance, ketoreductase enzymes have been used for the highly enantio- and diastereoselective synthesis of Darunavir's bicyclic acetal (B89532) side chain. researchgate.net A significant research direction would be the screening and engineering of new enzymes or the development of novel organocatalytic processes specifically tailored to produce the epimeric form. researchgate.net

Furthermore, scalability is a critical factor for the widespread application of any pharmaceutical compound. rsc.org While early-stage research may rely on complex, multi-step syntheses, future work must prioritize the development of scalable processes. mdpi.commdpi.com This involves optimizing reaction conditions, minimizing the use of costly or hazardous reagents, and designing convergent synthetic pathways that are efficient and economically viable for large-scale production. mdpi.comresearchgate.net The development of such routes is essential for producing sufficient quantities of this compound for extensive biophysical and biological evaluation.

Detailed Biophysical Characterization of this compound's Interactions with Specific Biomolecular Targets

Understanding the molecular interactions between a drug and its biological target is fundamental to drug design. conceptlifesciences.com For this compound, a detailed biophysical characterization is paramount to determine how its altered stereocenter affects its binding to biomolecular targets, primarily the HIV-1 protease. A suite of orthogonal biophysical techniques should be employed to build a comprehensive picture of its interaction profile. intertek.com

Thermodynamic and kinetic analyses using techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) will provide quantitative data on binding affinity (KD), enthalpy (ΔH), and entropy (ΔS), as well as association and dissociation rates. Differential Scanning Calorimetry (DSC) can be used to assess the thermal stability of the target protein upon binding of the epimer, giving insights into how the interaction affects protein conformation and stability. intertek.com Such studies are critical, as even subtle changes in stereochemistry can lead to significant differences in binding affinity and residence time, which in turn affect biological activity. acs.orgnih.gov

Integration of Artificial Intelligence and Machine Learning in Stereoisomer Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is rapidly transforming drug discovery. soton.ac.ukbibis.ir For stereoisomers like this compound, these computational tools present both a challenge and an opportunity. A significant future research direction is to develop and apply AI/ML models that can accurately predict the impact of stereochemistry on a compound's properties and biological activity.

A noted limitation of some current cheminformatics tools and ML models is their inability to effectively distinguish between stereoisomers, as standard molecular representations may not capture the spatial configuration of atoms. nih.gov Future research should focus on creating more sophisticated molecular descriptors and ML architectures that are sensitive to 3D structural information. This would enable the in silico prediction of how epimers like this compound might interact differently with their targets compared to the parent drug.

Ensemble learning models and convolutional neural networks have already been employed to guide the design of new Darunavir analogs by identifying crucial substructures for activity against wild-type and mutant proteases. nih.gov A future goal would be to train these models on datasets that include specific stereoisomer information, allowing them to predict the binding affinities and potential resistance profiles of compounds like this compound. nih.govscielo.br Integrating these predictive models with generative chemistry platforms could accelerate the design of novel stereoisomers with potentially superior properties. uni-muenster.de

Discovery of Unforeseen Biological Activities or Unique Molecular Recognition Patterns Attributable to this compound's Stereochemistry

A molecule's specific three-dimensional shape dictates its biological function. The unique stereochemistry of this compound may lead to unexpected biological activities or novel molecular recognition patterns not observed with Darunavir. A key area of future research is the systematic exploration of these possibilities.

One intriguing possibility is an altered profile against drug-resistant HIV-1 protease variants. Drug resistance often arises from mutations in the protease active site that weaken inhibitor binding. nih.govnih.gov The distinct geometry of this compound might allow it to fit differently into the distorted active sites of mutant proteases, potentially evading common resistance mechanisms or even inhibiting variants that are resistant to Darunavir itself. nih.govacs.org

Furthermore, research has revealed that Darunavir can bind to a secondary site on the surface of the protease flaps in certain mutants, an atypical binding mode. nih.gov It is conceivable that this compound, due to its different shape, could have a higher affinity for this or other allosteric sites, potentially leading to a different mechanism of inhibition. It is also possible that this compound could interact with entirely different off-target proteins, which could unveil new therapeutic applications or explain potential idiosyncratic side effects. The principle that stereoisomers can possess distinct biological activities is well-established, with some isomers being active while others are inactive or even toxic. acs.orgnih.gov Therefore, comprehensive screening of this compound against various targets is a scientifically compelling endeavor.

Q & A

Q. How can researchers balance innovation and ethical constraints when studying this compound?

- Methodological Answer : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. Obtain ethics approvals for animal/human trials (e.g., IACUC, IRB). Disclose conflicts of interest and adhere to open-access data policies. For clinical potential, prioritize in vitro-to-in vivo extrapolation (IVIVE) to minimize preclinical risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。